molecular formula C7H6N2O2 B13105694 5-Methylbenzo[c][1,2,5]oxadiazol-4-ol

5-Methylbenzo[c][1,2,5]oxadiazol-4-ol

Cat. No.: B13105694
M. Wt: 150.13 g/mol
InChI Key: AJLRRQBUWSXPKH-UHFFFAOYSA-N
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Description

5-Methylbenzo[c][1,2,5]oxadiazol-4-ol is a heterocyclic compound featuring a fused benzene ring with an oxadiazole moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, such as benzoxazoles and thiadiazoles, which are known for antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

5-methyl-2,1,3-benzoxadiazol-4-ol

InChI

InChI=1S/C7H6N2O2/c1-4-2-3-5-6(7(4)10)9-11-8-5/h2-3,10H,1H3

InChI Key

AJLRRQBUWSXPKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NON=C2C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylbenzo[c][1,2,5]oxadiazol-4-ol typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process. The synthesized compounds are then characterized using various spectroscopic techniques such as FT-IR, LCMS, and NMR .

Industrial Production Methods

Industrial production methods for 5-Methylbenzo[c][1,2,5]oxadiazol-4-ol may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methylbenzo[c][1,2,5]oxadiazol-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxadiazole derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of 5-Methylbenzo[c][1,2,5]oxadiazol-4-ol involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[d]oxazole Derivatives

Benzo[d]oxazole derivatives share a similar fused benzene-heterocycle structure but replace the oxadiazole ring with an oxazole (one oxygen and one nitrogen atom). Key comparisons include:

  • Substituent Effects : Methyl substitution at position 5 in benzo[d]oxazole derivatives (e.g., compounds 12c, 12f, 12i) significantly enhances bioactivity. For example, 5-methylbenzo[d]oxazole derivatives exhibit IC50 values of 10.50–74.30 μM in cytotoxicity assays, outperforming unsubstituted analogs (IC50: 25.47–53.01 μM) .
Table 1: Activity Comparison of Benzo[d]oxazole Derivatives
Compound Substituent IC50 (μM) Reference
5-Methylbenzo[d]oxazole Methyl at position 5 10.50–74.30
Unsubstituted None 25.47–53.01
5-Chlorobenzo[d]oxazole Chloro at position 5 26.31–102.10

Thiadiazole and Thiadiazole Dioxide Analogs

Thiadiazole derivatives, such as 5-chlorobenzo[c][1,2,5]thiadiazol-4-amine, replace oxygen with sulfur in the heterocycle, altering electronic and coordination properties:

  • Antimicrobial Activity: Thiadiazole derivatives (e.g., 5-chlorobenzo[c][1,2,5]thiadiazol-4-amine) are key intermediates in synthesizing antibiotics like tizanidine.
  • Physical Properties : Thiadiazole 1,1-dioxide derivatives exhibit unique radical anion stability and electron-accepting capabilities, unlike oxadiazoles, due to sulfur’s polarizability and oxidation state .

Phenanthrene-Based Oxadiazoles

5-Methylbenzo[c]phenanthrene derivatives, though structurally bulkier, demonstrate enhanced antibacterial activity against resistant strains (e.g., MRSA and VRE) when substituted with phenyl groups at positions 1 or 12.

Table 2: Key Structural and Functional Differences
Compound Class Heteroatoms Key Substituents Bioactivity Highlights Reference
Benzo[c][1,2,5]oxadiazole O, N 5-methyl, 4-OH Moderate antimicrobial potential
Benzo[d]oxazole O, N 5-methyl High cytotoxicity (IC50 ~10 μM)
Thiadiazole S, N 5-chloro Antibiotic intermediate
Thiadiazole 1,1-dioxide S, N, O Variable Radical stability, electron acceptor

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